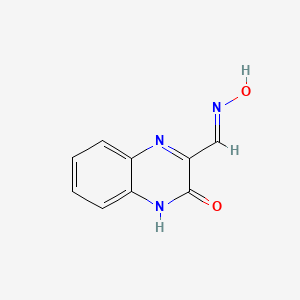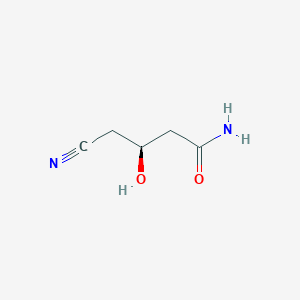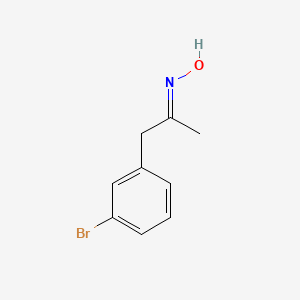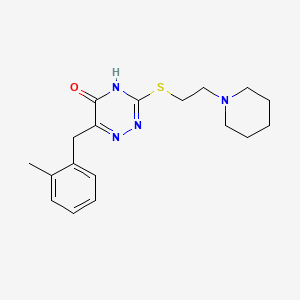![molecular formula C12H24N2O8 B13823438 (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a hydrazinylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the hydrazinylidene linkage, and stereoselective reactions to ensure the correct configuration of the molecule. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the hydrazinylidene linkage may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol:
Chemistry: As a building block for synthesizing more complex molecules and studying stereoselective reactions.
Biology: Investigating its potential as a biochemical probe or enzyme inhibitor.
Medicine: Exploring its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilizing its unique chemical properties for developing new materials or chemical processes.
Mecanismo De Acción
The mechanism by which (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene linkage may play a crucial role in binding to these targets, while the hydroxyl groups could facilitate interactions through hydrogen bonding or other non-covalent interactions. Detailed studies are needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar compounds to (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol include other hydrazinylidene derivatives and polyhydroxy compounds. These compounds share some structural features but may differ in their specific configurations or functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydrazinylidene and multiple hydroxyl groups, which may confer distinct properties and applications.
Propiedades
Fórmula molecular |
C12H24N2O8 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H24N2O8/c1-5(9(19)11(21)7(17)3-15)13-14-6(2)10(20)12(22)8(18)4-16/h7-12,15-22H,3-4H2,1-2H3/b13-5+,14-6+/t7-,8-,9-,10-,11-,12-/m1/s1 |
Clave InChI |
NUQLILQLIKDLII-VSJSNWCTSA-N |
SMILES isomérico |
C/C(=N\N=C(\[C@@H](O)[C@H](O)[C@H](O)CO)/C)/[C@@H](O)[C@H](O)[C@H](O)CO |
SMILES canónico |
CC(=NN=C(C)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


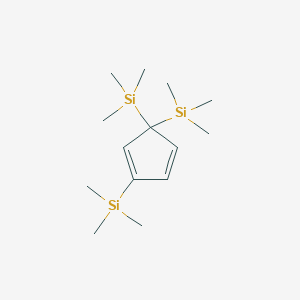
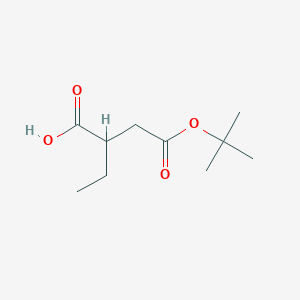
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)



